

Application Notes and Protocols for AF3485 Antibody in In Vitro Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF3485

Cat. No.: B592747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the **AF3485** antibody in various in vitro research applications. The **AF3485** antibody is a polyclonal antibody raised in goats against recombinant human Angiopoietin-like Protein 4 (ANGPTL4).

Antibody Characteristics and Target Information

- Antibody Name: **AF3485**
- Target: Angiopoietin-like Protein 4 (ANGPTL4)
- Alternative Target Names: FIAF (Fasting-Induced Adipose Factor), HFARP (Hepatic Fibrinogen/Angiopoietin-Related Protein), PGAR (PPAR γ Angiopoietin-Related Protein)
- Host Species: Goat
- Clonality: Polyclonal
- Immunogen: Recombinant human ANGPTL4
- Validated Applications: Western Blot (WB), Simple Western, Sandwich ELISA (Capture Antibody)[[1](#)]
- Species Reactivity: Human, Primate

ANGPTL4 is a secreted glycoprotein that plays a crucial role in lipid and glucose metabolism, angiogenesis, and inflammation.[2][3] It is a key regulator of lipoprotein lipase (LPL) activity, thereby influencing plasma triglyceride levels.[4]

Quantitative Data Summary

The following tables provide recommended starting concentrations for various applications. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Table 1: Recommended Antibody Concentrations for In Vitro Applications

Application	Recommended Starting Concentration	Sample Type(s)
Western Blot (WB)	0.1 µg/mL	Cell and Tissue Lysates
Simple Western	50 µg/mL	Human Diabetic Adipose Lysate
Sandwich ELISA (Capture)	0.2 - 0.8 µg/mL	Cell Culture Supernates, Plasma

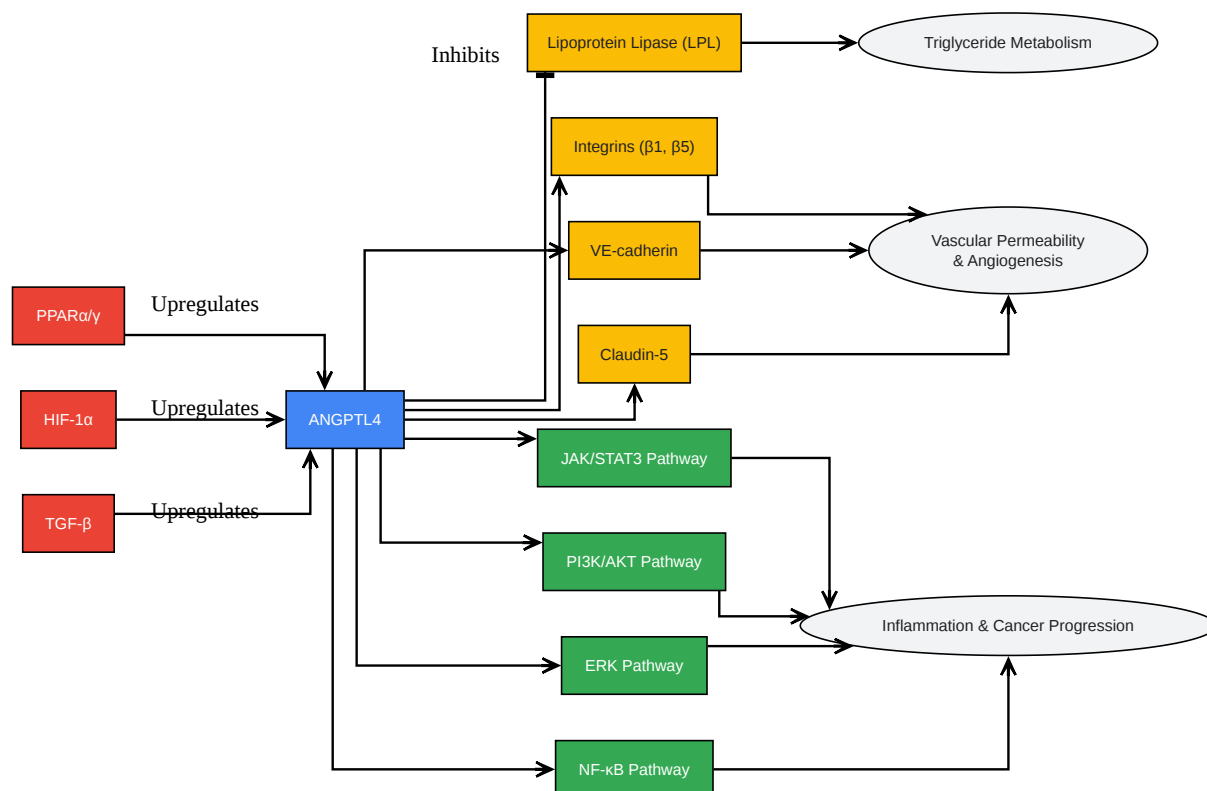
Table 2: Matched Antibody Pair Information for Sandwich ELISA

Component	Catalog Number	Recommended Concentration
Capture Antibody	AF3485 (this product)	0.2 - 0.8 µg/mL
Detection Antibody	BAF3485 (biotinylated goat anti-human ANGPTL4)	0.1 - 0.4 µg/mL
Standard	Recombinant Human ANGPTL4 Protein	As per standard curve

Signaling Pathways and Experimental Workflows

ANGPTL4 Signaling Pathways

ANGPTL4 is involved in multiple signaling cascades, influencing a variety of cellular processes.



[Click to download full resolution via product page](#)

Caption: ANGPTL4 signaling pathways in metabolism, angiogenesis, and inflammation.

Experimental Workflow: Western Blot

A typical workflow for detecting ANGPTL4 using the **AF3485** antibody.

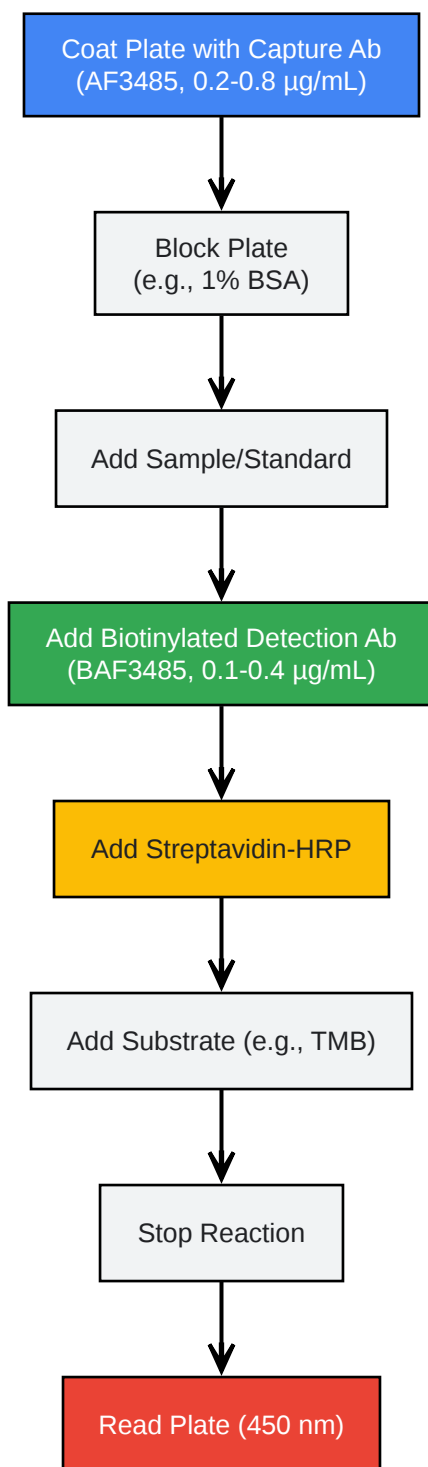


[Click to download full resolution via product page](#)

Caption: A streamlined workflow for Western Blot analysis using the **AF3485** antibody.

Experimental Workflow: Sandwich ELISA

A standard workflow for quantifying ANGPTL4 using the **AF3485** antibody as the capture antibody.



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for a Sandwich ELISA to quantify ANGPTL4.

Detailed Experimental Protocols

Western Blot Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

A. Materials

- **AF3485** (Goat anti-human ANGPTL4 polyclonal antibody)
- Cell or tissue lysates
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Tris-buffered saline with Tween-20 (TBST)
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- HRP-conjugated anti-goat IgG secondary antibody
- Chemiluminescent substrate
- Protein ladder

B. Procedure

- **Sample Preparation:** Prepare cell or tissue lysates using a suitable lysis buffer. Determine protein concentration using a standard protein assay.
- **SDS-PAGE:** Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder to determine molecular weight. Run the gel according to the manufacturer's instructions.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.
- **Primary Antibody Incubation:** Dilute the **AF3485** antibody to a final concentration of 0.1 µg/mL in blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
- **Secondary Antibody Incubation:** Dilute the HRP-conjugated anti-goat IgG secondary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Detection:** Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence imaging system. ANGPTL4 is expected to be detected at approximately 59 kDa.

Sandwich ELISA Protocol

This protocol is designed for the quantification of human ANGPTL4 in solution.

A. Materials

- **AF3485** (Capture antibody)
- **BAF3485** (Biotinylated detection antibody)
- Recombinant human ANGPTL4 (Standard)
- 96-well microplate
- Coating buffer (e.g., PBS, pH 7.4)

- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Reagent diluent (e.g., 1% BSA in PBS)
- Streptavidin-HRP
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Plate reader

B. Procedure

- Plate Coating: Dilute the **AF3485** capture antibody to 0.2-0.8 µg/mL in coating buffer. Add 100 µL of the diluted antibody to each well of a 96-well plate. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
- Blocking: Add 300 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.
- Sample and Standard Incubation: Prepare serial dilutions of the recombinant human ANGPTL4 standard in reagent diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Aspirate the samples and standards and wash the plate three times with wash buffer.
- Detection Antibody Incubation: Dilute the biotinylated **BAF3485** detection antibody to 0.1-0.4 µg/mL in reagent diluent. Add 100 µL of the diluted detection antibody to each well. Incubate for 2 hours at room temperature.

- Washing: Aspirate the detection antibody and wash the plate three times with wash buffer.
- Enzyme Incubation: Dilute Streptavidin-HRP according to the manufacturer's instructions in reagent diluent. Add 100 μ L of the diluted Streptavidin-HRP to each well. Incubate for 20 minutes at room temperature in the dark.
- Washing: Aspirate the Streptavidin-HRP and wash the plate three times with wash buffer.
- Substrate Development: Add 100 μ L of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
- Stop Reaction: Add 50 μ L of stop solution to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of ANGPTL4 in the samples.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental setup and reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. novusbio.com [novusbio.com]
- 2. ANGPTL4, A MULTIFUNCTIONAL PROTEIN INVOLVED IN METABOLISM AND VASCULAR HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. probiologists.com [probiologists.com]
- 4. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Application Notes and Protocols for AF3485 Antibody in In Vitro Studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b592747#af3485-antibody-for-in-vitro-studies\]](https://www.benchchem.com/product/b592747#af3485-antibody-for-in-vitro-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com